![molecular formula C21H27NO B14454181 1-[2-(Diphenylmethoxy)ethyl]azepane CAS No. 71783-84-1](/img/structure/B14454181.png)
1-[2-(Diphenylmethoxy)ethyl]azepane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-(Diphenylmethoxy)ethyl]azepane is an organic compound that belongs to the class of azepanes, which are seven-membered heterocyclic compounds containing nitrogen. This compound is characterized by the presence of a diphenylmethoxy group attached to an ethyl chain, which is further connected to an azepane ring. The structure of this compound makes it an interesting subject for various chemical and biological studies.
Méthodes De Préparation
The synthesis of 1-[2-(Diphenylmethoxy)ethyl]azepane typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of Diphenylmethanol: Benzhydrol (diphenylmethanol) is prepared by the reduction of benzophenone using a reducing agent such as sodium borohydride.
Etherification: Diphenylmethanol is then reacted with an appropriate alkyl halide (e.g., ethyl bromide) in the presence of a base to form diphenylmethoxyethane.
Azepane Formation: The diphenylmethoxyethane is then subjected to a nucleophilic substitution reaction with azepane under basic conditions to yield this compound.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Analyse Des Réactions Chimiques
1-[2-(Diphenylmethoxy)ethyl]azepane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the azepane ring, where halogenated reagents can replace hydrogen atoms, forming halogenated derivatives.
Hydrolysis: The ether linkage in the compound can be hydrolyzed under acidic or basic conditions to yield diphenylmethanol and the corresponding azepane derivative.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and halogenating agents (e.g., bromine).
Applications De Recherche Scientifique
1-[2-(Diphenylmethoxy)ethyl]azepane has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including its interactions with biological macromolecules and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use as a precursor for the synthesis of pharmaceutical agents.
Industry: The compound is used in the development of new materials and as an intermediate in the production of specialty chemicals.
Mécanisme D'action
The mechanism of action of 1-[2-(Diphenylmethoxy)ethyl]azepane involves its interaction with specific molecular targets, such as enzymes or receptors. The diphenylmethoxy group can engage in hydrophobic interactions with target proteins, while the azepane ring can form hydrogen bonds or ionic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
1-[2-(Diphenylmethoxy)ethyl]azepane can be compared with other similar compounds, such as:
1-[2-(Diphenylmethoxy)ethyl]homopiperazine: This compound has a similar structure but contains a homopiperazine ring instead of an azepane ring. The presence of the homopiperazine ring can lead to different chemical and biological properties.
1-[2-(Diphenylmethoxy)ethyl]piperidine: This compound contains a piperidine ring, which is a six-membered ring with one nitrogen atom. The smaller ring size can affect the compound’s reactivity and interactions with biological targets.
The uniqueness of this compound lies in its seven-membered azepane ring, which provides distinct steric and electronic properties compared to its six-membered counterparts.
Propriétés
Numéro CAS |
71783-84-1 |
|---|---|
Formule moléculaire |
C21H27NO |
Poids moléculaire |
309.4 g/mol |
Nom IUPAC |
1-(2-benzhydryloxyethyl)azepane |
InChI |
InChI=1S/C21H27NO/c1-2-10-16-22(15-9-1)17-18-23-21(19-11-5-3-6-12-19)20-13-7-4-8-14-20/h3-8,11-14,21H,1-2,9-10,15-18H2 |
Clé InChI |
FHQDDQMVUNFPPZ-UHFFFAOYSA-N |
SMILES canonique |
C1CCCN(CC1)CCOC(C2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


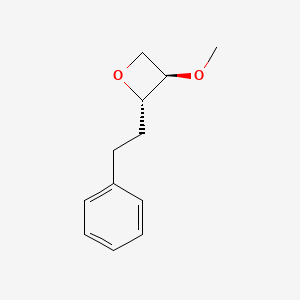
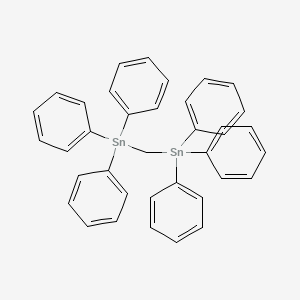

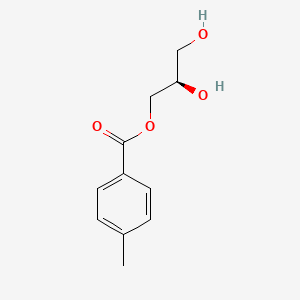
![Methyl 3-[(1S,2R)-2-methoxycyclohexyl]propanoate](/img/structure/B14454120.png)

![2,2'-[(1R,3S)-Cyclopent-4-ene-1,3-diyl]diacetic acid](/img/structure/B14454140.png)
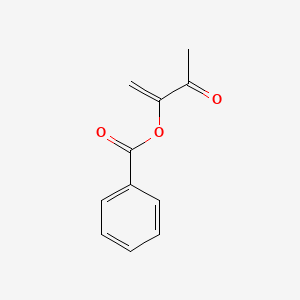
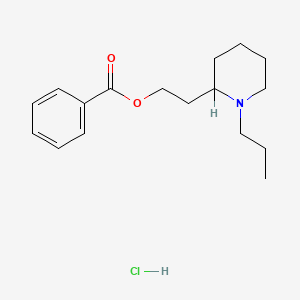
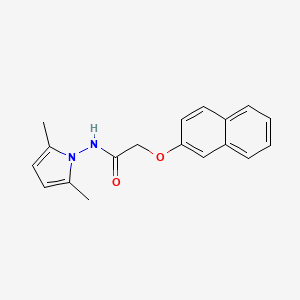
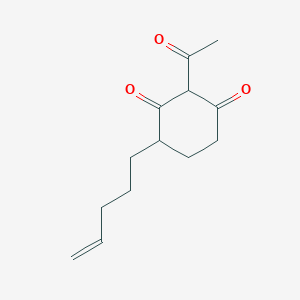
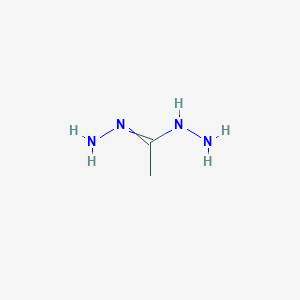

![4-[(Phenylsulfanyl)methyl]pyridine](/img/structure/B14454179.png)
